6-chlorocinnolin-4(1h)-one

Description

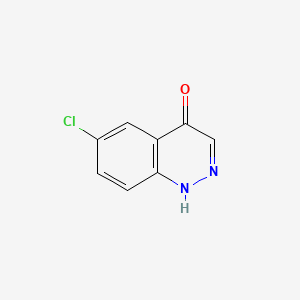

6-Chlorocinnolin-4(1H)-one (CAS: 18514-88-0) is a heterocyclic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . Its structure comprises a cinnoline backbone—a bicyclic system with two fused six-membered aromatic rings containing two nitrogen atoms—substituted with a chlorine atom at the 6-position and a ketone group at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBXYKGJHADSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chlorocinnolin-4(1h)-one typically involves the chlorination of 4-cinnolinol. One common method is the direct chlorination using thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-chlorocinnolin-4(1h)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinones

Reduction: Hydro derivatives

Substitution: Amino or thio derivatives

Scientific Research Applications

Chemical Synthesis and Intermediate Use

6-Chlorocinnolin-4(1H)-one serves as an important intermediate in the synthesis of more complex heterocyclic compounds. This compound can be modified through various chemical reactions, including oxidation and substitution, leading to the formation of derivatives with enhanced properties. For instance, it can be oxidized to form 6-chloro-4-cinnolinone or reduced to create 4-cinnolinol, which are valuable in further synthetic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been studied for its potential to inhibit various bacterial enzymes, making it a candidate for developing new antibiotics. The specific mechanisms of action involve interference with bacterial cell function, although detailed pathways are still under investigation.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). A series of derivatives derived from related quinoline structures demonstrated significant inhibitory effects on HBV replication and secretion of surface antigens. For example, one derivative showed an IC50 value of 0.010 mM against HBsAg secretion .

Anticancer Potential

Several studies have explored the anticancer potential of this compound and its derivatives. The compound's structural similarity to known anticancer agents allows it to interact with cancer cell signaling pathways, potentially inducing apoptosis in various cancer cell lines. Notably, derivatives have shown selective cytotoxicity against specific cancer types, including colorectal and breast cancer cells .

Medicinal Chemistry Applications

The unique chemical properties of this compound make it an attractive scaffold for drug design and development. Its ability to modulate enzymatic activity suggests that it could be developed into pharmacologically active compounds targeting specific diseases:

- Antibiotics : Development of new antibiotics leveraging its antimicrobial properties.

- Antivirals : Formulation of antiviral drugs targeting HBV and potentially other viruses.

- Anticancer agents : Exploration of its derivatives for targeted cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activities. Studies have shown that modifications at various positions on the cinnoline ring can significantly affect the compound's potency and selectivity against biological targets .

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-4-quinolinol | Quinoline ring instead of cinnoline | Different electronic properties due to quinoline structure |

| 4-Chloro-6-methoxycinnolinol | Methoxy group at the 6th position | Alters solubility and reactivity compared to chlorinated version |

| 6-Bromo-4-cinnolinol | Bromine atom instead of chlorine | May exhibit different biological activities due to bromine's larger size |

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound in various research settings:

- Antiviral Research : Studies have highlighted its efficacy against HBV, showcasing significant inhibition rates that suggest potential for therapeutic development.

- Cancer Research : Investigations into its derivatives have revealed strong antiproliferative effects against multiple cancer cell lines, pointing towards its utility in oncology .

Mechanism of Action

The mechanism of action of 6-chlorocinnolin-4(1h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 6-chlorocinnolin-4(1H)-one, differing primarily in substituents, ring systems, or oxidation states:

| Compound Name | Molecular Formula | Key Substituents/Ring System | Biological/Functional Relevance |

|---|---|---|---|

| This compound | C₈H₅ClN₂O | Chlorine at C6, ketone at C4 | Antimicrobial, kinase inhibition |

| 4-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | Hydroxyl at C4, ketone at C2 | Antimicrobial, antitumor activity |

| 2,3-Dihydroquinazolin-4(1H)-one | C₈H₈N₂O | Saturated C2-C3 bond, ketone at C4 | SIRT1 inhibition, anticancer |

| 6-(1-Fluoroethyl)-4(1H)-pyrimidinone | C₆H₆FN₂O | Fluorine at C6, pyrimidinone ring | Antiviral, agrochemical applications |

| 3-Phenylquinoxalin-2(1H)-one | C₁₄H₁₀N₂O | Phenyl at C3, ketone at C2 | Photophysical properties, catalysis |

Key Observations :

- Ring Systems: Cinnoline (two adjacent nitrogen atoms) vs. quinazoline (two non-adjacent nitrogen atoms) vs. pyrimidinone (single nitrogen-containing ring) systems influence π-electron delocalization and binding affinity to biological targets .

Spectroscopic Data Comparison

NMR spectroscopic data highlight differences in electronic environments due to substituents and ring systems:

Table 1: Selected $ ^1H $ and $ ^{13}C $ NMR Chemical Shifts

Analysis :

- The absence of reported NMR data for this compound suggests a gap in published literature, though similar compounds (e.g., Sch-642305) show downfield shifts for carbonyl groups (~168–170 ppm) due to electron-withdrawing effects .

- Hydroxyl or fluorine substituents induce distinct deshielding patterns in $ ^1H $ NMR, as seen in 4-hydroxyquinolin-2(1H)-one (δ 10.2 ppm for OH) .

Biological Activity

6-Chlorocinnolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzymatic interactions, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated cinnoline moiety. Its chemical structure contributes to its interaction with biological targets, particularly in cancer therapy.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. It has been shown to interact with the NQO1 enzyme, which plays a crucial role in the metabolism of quinones and their derivatives. The activation of NQO1 leads to the reduction of quinones to hydroquinones, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis via ROS |

| T47D | 25.0 | NQO1-mediated reduction |

| HepG2 | 15.0 | Cell cycle arrest |

Enzymatic Interactions

The compound's interaction with enzymes such as NQO1 is critical for its biological activity. The enzymatic assay results show that it acts as a substrate for NQO1, leading to enhanced conversion rates compared to standard compounds like streptonigrin .

Table 2: Enzymatic Activity Comparison

| Compound | Conversion Rate (µmol NADPH/µmol NQO1/min) |

|---|---|

| This compound | 800 |

| Streptonigrin | 725 |

Study on Biological Activities

A comprehensive study evaluated the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of various derivatives of cinnolin compounds, including this compound. The study highlighted its favorable pharmacokinetic profile and low toxicity against normal cell lines while maintaining significant cytotoxicity against cancer cell lines .

Clinical Implications

The potential therapeutic applications of this compound extend beyond anticancer activity. Its ability to modulate enzymatic pathways suggests that it could be explored for treating various diseases where oxidative stress plays a role. Ongoing clinical trials are assessing its efficacy in combination therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.